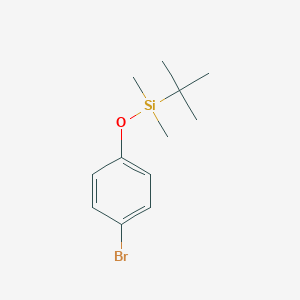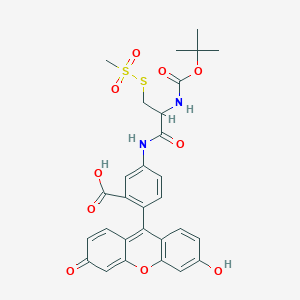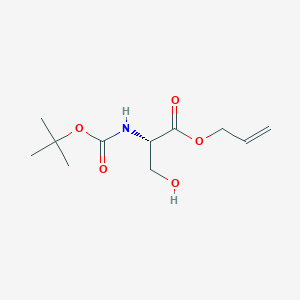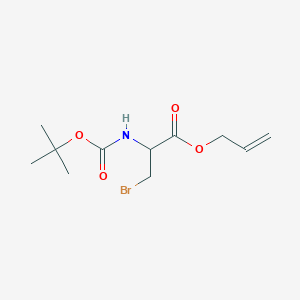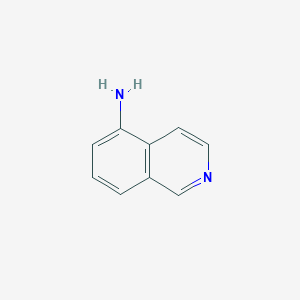
5-Aminoisoquinoline
Overview
Description
Biochemical Analysis
Biochemical Properties
5-Aminoisoquinoline interacts with various enzymes and proteins in biochemical reactions. It is known to form a 1:1 host−guest inclusion complex with β-cyclodextrin . This interaction has been revealed by absorption, steady state, and time-resolved emission spectroscopy . The complex formation has also been confirmed by FT-IR spectra and SEM image analysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a potent and selective PARP-1 inhibitor, it influences cell function by inhibiting the activity of the PARP-1 enzyme . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role as a PARP-1 inhibitor . It exerts its effects at the molecular level, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation .
-
Chemical Resolution: : This method involves five steps starting from commercially available materials. The key steps include the reduction of enamine using sodium borohydride and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective .
-
Asymmetric Hydrogenation: : This alternative method involves the hydrogenation of β-ketomide intermediates. This route has been optimized to produce high yields of optically pure sitagliptin phosphate .
Industrial Production Methods
The industrial production of sitagliptin phosphate typically follows the optimized synthetic routes mentioned above. Large-scale production involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
MK0431 phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MK0431 phosphate can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MK0431 phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of DPP-4 inhibitors and their chemical properties.
Biology: Employed in research on the regulation of incretin hormones and their effects on glucose metabolism.
Medicine: Widely used in the development of treatments for type 2 diabetes mellitus.
Industry: Utilized in the pharmaceutical industry for the production of antidiabetic medications .
Mechanism of Action
MK0431 phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor with similar effects on incretin hormones.
Saxagliptin: A DPP-4 inhibitor with a slightly different chemical structure but similar mechanism of action.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to MK0431 phosphate .
Uniqueness
MK0431 phosphate is unique due to its high potency and selectivity for DPP-4. It has a favorable safety profile and is well-tolerated in various treatment regimens. Additionally, its chemical structure allows for effective inhibition of DPP-4, leading to significant improvements in glycemic control .
Properties
IUPAC Name |
isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYNUOOZIKEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Record name | 5-aminoisoquinoline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150077 | |
| Record name | Isoquinol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID4248661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1125-60-6 | |
| Record name | 5-Aminoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Aminoisoquinoline (5-AIQ) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). [, , , , ] PARP-1 plays a crucial role in DNA repair by facilitating the repair of single-strand DNA breaks. [] By inhibiting PARP-1, 5-AIQ interferes with this DNA repair mechanism. [, , , , ] This, in turn, can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells. [, , , ] Additionally, 5-AIQ has been shown to improve renal function and fibrosis by reducing PAR polymer expression, α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen-IV in a rat model of cisplatin-induced acute kidney injury. []
A: * Molecular Formula: C9H8N2 [, , ]* Molecular Weight: 144.17 g/mol [] * Spectroscopic Data: Several studies have characterized 5-AIQ using spectroscopic techniques: * NMR: 1H and 13C NMR data confirm the structure and provide information about the electronic environment of different atoms in the molecule. [, , ] * IR: Infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups present in 5-AIQ. [, ] * UV-Vis: Ultraviolet-visible spectroscopy helps determine electronic transitions and assess the compound's light absorption properties. [, , ]
A: While specific material compatibility data for 5-AIQ is limited in the provided research, its application in various chemical reactions and formulations suggests compatibility with a range of solvents and reagents. [, , , , , ] For instance:
- Solvent Compatibility: 5-AIQ demonstrates solubility in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and water. [, , ]
- Formulation: 5-AIQ has been successfully incorporated into nanocomposites for targeted drug delivery in cancer treatment. []
ANone: The provided research does not highlight 5-AIQ as a catalyst. Instead, it emphasizes its role as a reagent or a target molecule in various chemical reactions, particularly for synthesizing:
- Heterocyclic Compounds: 5-AIQ serves as a starting material for creating diverse heterocyclic compounds like thiazoles, pyridoimidazoisoquinolines, and diazasteroids. [, , ]
- Metal Complexes: Researchers have utilized 5-AIQ as a ligand to synthesize mononuclear copper(I) complexes and cadmium complexes with potential applications in materials science and catalysis. [, ]
ANone: Computational chemistry studies have been conducted on 5-AIQ, including:
- ADME Prediction: In silico models suggest 5-AIQ exhibits good water solubility, high gastrointestinal absorption, and potential blood-brain barrier permeability. []
- Molecular Modeling: Researchers used Gaussian software to calculate HOMO-LUMO energy levels for 5-AIQ derivatives, providing insights into their electronic properties and potential reactivity. []
- DFT Studies: Density Functional Theory (DFT) calculations were employed to investigate the mechanism of triazole ring cleavage in reactions involving 5-AIQ derivatives. []
ANone: While comprehensive SAR data for 5-AIQ is not explicitly detailed, several studies provide insights into the impact of structural modifications:
- Isoquinoline Core: The isoquinoline core appears crucial for biological activity, with modifications to the core potentially affecting its interaction with targets like PARP-1. [, , ]
- Amino Group: The amino group at position 5 is likely involved in hydrogen bonding interactions with the target protein. [, ]
- Substitutions: Introducing substituents on the isoquinoline ring, such as halogens, nitro groups, or aryl groups, can significantly influence the compound's activity, potency, and selectivity for different targets. [, , , , ] For example, a chlorine substituent at the para position of the phenyl ring in a thiourea derivative of 5-AIQ significantly enhanced its tyrosinase inhibitory activity. []
A:* In vitro Efficacy: Cell-based assays demonstrate the ability of 5-AIQ to inhibit the viability of various cancer cell lines, including colorectal carcinoma, neuroblastoma, and melanoma cells. [, , , ] Its efficacy is often enhanced when combined with other chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel. [, ]* In vivo Efficacy: Animal studies highlight the potential of 5-AIQ in treating various conditions: * Cancer: A study showed that 5-AIQ, loaded onto magnetic thermoresponsive nanocomposites, effectively inhibits the growth of colorectal adenocarcinoma cells in vivo. [] * Acute Kidney Injury: 5-AIQ administration significantly improved renal function and reduced fibrosis in a rat model of cisplatin-induced acute kidney injury. [] * Heart Transplantation: 5-AIQ demonstrated a protective effect against reperfusion injury after heart transplantation in a rat model. [, ] * Clinical Trials: No information on clinical trials involving 5-AIQ is available in the provided research.
ANone: The provided research does not offer specific information regarding resistance mechanisms to 5-AIQ or cross-resistance with other compounds. Further investigation is required to understand the potential development of resistance to this compound.
A: One promising drug delivery strategy for 5-AIQ involves its incorporation into magnetic thermoresponsive nanocomposites (MTN), as demonstrated in a study targeting colorectal adenocarcinoma. [] This approach allows for:
ANone: The research provided does not discuss specific biomarkers or diagnostic tools directly related to 5-AIQ therapy. Further investigation is needed to explore potential biomarkers that could:
ANone: Various analytical methods have been employed for the characterization, quantification, and monitoring of 5-AIQ and its derivatives:
- High-Performance Liquid Chromatography (HPLC): This technique, coupled with different detectors like UV-Vis or mass spectrometry, enables separation and quantification of 5-AIQ in various matrices, including radiolabeled forms for PET imaging studies. [, , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for the accurate quantification of 5-AIQ in complex biological matrices like plasma. []
- Spectroscopic Techniques: As mentioned earlier, NMR, IR, and UV-Vis spectroscopy provide valuable information about the structure, functional groups, and electronic properties of 5-AIQ. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
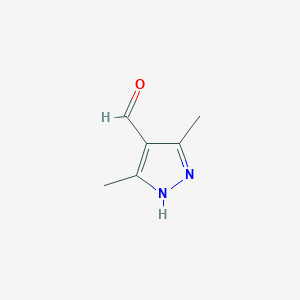

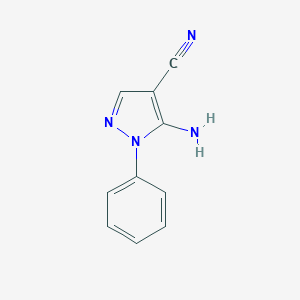
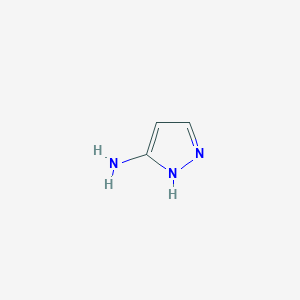
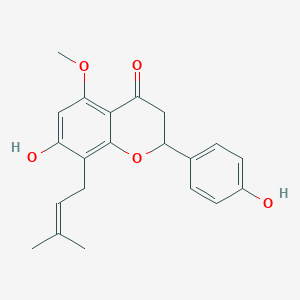
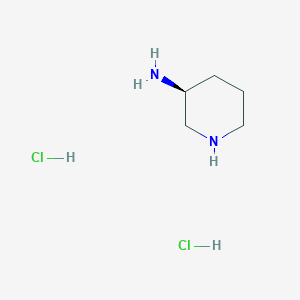
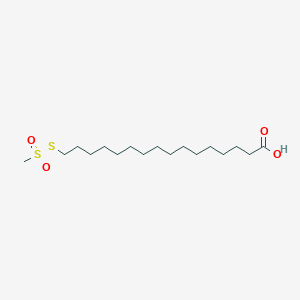
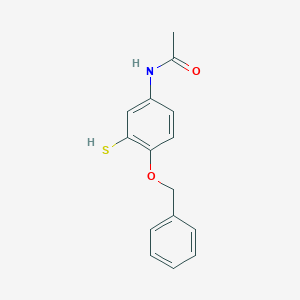

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
